molecular formula C10H19NO3 B6265008 tert-butyl 3-[(1S)-1-hydroxyethyl]azetidine-1-carboxylate CAS No. 2166085-24-9

tert-butyl 3-[(1S)-1-hydroxyethyl]azetidine-1-carboxylate

Cat. No. B6265008
M. Wt: 201.3
InChI Key:
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Patent
US08304434B2

Procedure details

To a 100 ml round bottom flask was added tert-butyl 3-acetylazetidine-1-carboxylate (2.06, 10.3 mmol) and 30 ml MeOH. NaBH4 (0.403 g, 10.6 mmol) was added in portions. The resulting reaction mixture was stirred at room temperature for 15 minutes. The volatiles were removed under vacuum. The residue was treated with 50 ml 10% KOH and extracted with 2×50 ml ethyl acetate. The organics were combined and dried over sodium sulfate, filtered and concentrated. The residue was purified on silica gel column eluted with 1:4 to 1:2 E/H to give 2.06 g desired product as colorless oil.
Quantity
10.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.403 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:7][N:6]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:5]1)(=[O:3])[CH3:2].[BH4-].[Na+]>CO>[OH:3][CH:1]([CH:4]1[CH2:7][N:6]([C:8]([O:10][C:11]([CH3:12])([CH3:14])[CH3:13])=[O:9])[CH2:5]1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
10.3 mmol
Type
reactant
Smiles
C(C)(=O)C1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.403 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under vacuum
ADDITION
Type
ADDITION
Details
The residue was treated with 50 ml 10% KOH
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×50 ml ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel column
WASH
Type
WASH
Details
eluted with 1:4 to 1:2 E/H

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC(C)C1CN(C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.06 g
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08304434B2

Procedure details

To a 100 ml round bottom flask was added tert-butyl 3-acetylazetidine-1-carboxylate (2.06, 10.3 mmol) and 30 ml MeOH. NaBH4 (0.403 g, 10.6 mmol) was added in portions. The resulting reaction mixture was stirred at room temperature for 15 minutes. The volatiles were removed under vacuum. The residue was treated with 50 ml 10% KOH and extracted with 2×50 ml ethyl acetate. The organics were combined and dried over sodium sulfate, filtered and concentrated. The residue was purified on silica gel column eluted with 1:4 to 1:2 E/H to give 2.06 g desired product as colorless oil.
Quantity
10.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.403 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:7][N:6]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:5]1)(=[O:3])[CH3:2].[BH4-].[Na+]>CO>[OH:3][CH:1]([CH:4]1[CH2:7][N:6]([C:8]([O:10][C:11]([CH3:12])([CH3:14])[CH3:13])=[O:9])[CH2:5]1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
10.3 mmol
Type
reactant
Smiles
C(C)(=O)C1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.403 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under vacuum
ADDITION
Type
ADDITION
Details
The residue was treated with 50 ml 10% KOH
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×50 ml ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel column
WASH
Type
WASH
Details
eluted with 1:4 to 1:2 E/H

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC(C)C1CN(C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.06 g
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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